N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 915188-73-7
Cat. No.: VC11902002
Molecular Formula: C17H12N4O2S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915188-73-7 |
|---|---|
| Molecular Formula | C17H12N4O2S |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22) |
| Standard InChI Key | LYRIFNARZAESJI-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₇H₁₂N₄O₂S and a molecular weight of 336.4 g/mol. Its IUPAC name is N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide, with the SMILES notation CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3. Key structural features include:
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A 1,3-benzoxazole moiety (a fused benzene and oxazole ring).
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A 4-methyl-1,2,3-thiadiazole core (a five-membered ring with sulfur and two nitrogen atoms).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂N₄O₂S |
| Molecular Weight | 336.4 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, thiadiazole N/S) |
| Rotatable Bonds | 4 |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis typically involves multistep organic reactions:
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Benzoxazole Formation: Condensation of 2-aminophenol with a substituted benzaldehyde derivative under acidic conditions .
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Thiadiazole Construction: Cyclization of thiosemicarbazide with a methyl-substituted carboxylic acid derivative using phosphorus oxychloride (POCl₃) .
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Amide Coupling: Reaction of the thiadiazole-5-carboxylic acid with the benzoxazole-containing aniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Challenges:
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Steric hindrance during amide bond formation due to the bulky benzoxazole group.
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Purification difficulties arising from the compound’s low solubility in polar solvents .
Pharmacological Activities
Kinase Inhibition
The compound exhibits inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) and bacterial topoisomerases, with IC₅₀ values in the micromolar range . Its mechanism involves:
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Hydrogen bonding with kinase active-site residues (e.g., Asp831 in EGFR).
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π-Stacking interactions with aromatic amino acids (e.g., Phe832) .
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum activity against:
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Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL).
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Gram-negative bacteria (Escherichia coli, MIC = 16 µg/mL) .
The thiadiazole moiety disrupts bacterial cell membrane integrity, while the benzoxazole group inhibits DNA gyrase .
Computational Insights
Molecular Docking Studies
Docking simulations (PDB: 1M17) highlight strong binding to the ATP pocket of EGFR:
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Binding Energy: −9.2 kcal/mol.
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Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
ADMET Profiling
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | Moderate (4.1 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Non-inhibitor |
| hERG Inhibition | Low risk (IC₅₀ > 10 µM) |
Data sourced from QikProp and SwissADME .
Applications in Drug Development
Targeted Therapies
The compound’s dual kinase and topoisomerase inhibition make it a candidate for:
Patent Landscape
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